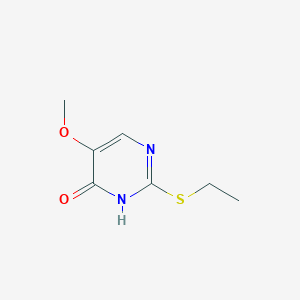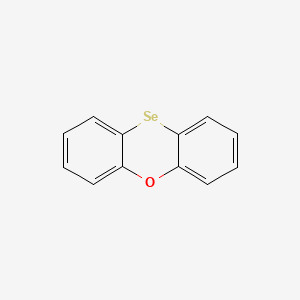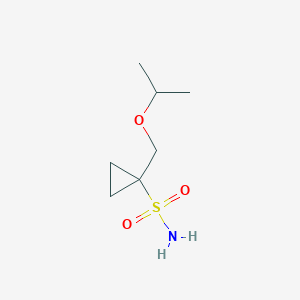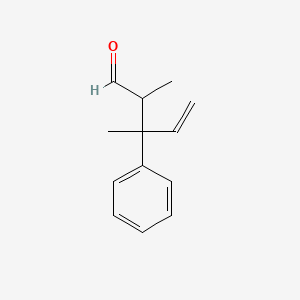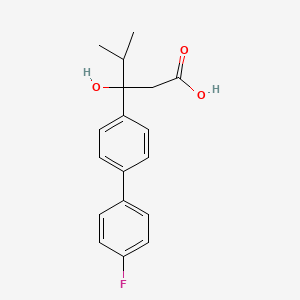
4-Biphenylhydracrylic acid, 4'-fluoro-beta-isopropyl-, (+)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Biphenylhydracrylic acid, 4’-fluoro-beta-isopropyl-, (+)- is a chemical compound with the molecular formula C18H19FO3 It is known for its unique structure, which includes a biphenyl group, a fluoro substituent, and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenylhydracrylic acid, 4’-fluoro-beta-isopropyl-, (+)- typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Addition of the Isopropyl Group: The isopropyl group can be added through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Hydration and Carboxylation: The final steps involve hydration and carboxylation to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Biphenylhydracrylic acid, 4’-fluoro-beta-isopropyl-, (+)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
4-Biphenylhydracrylic acid, 4’-fluoro-beta-isopropyl-, (+)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Biphenylhydracrylic acid, 4’-fluoro-beta-isopropyl-, (+)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Biphenylhydracrylic acid, 4’-fluoro-beta-isopropyl-, (-)-: The enantiomer of the compound , with similar but distinct properties.
4-Biphenylhydracrylic acid, 4’-chloro-beta-isopropyl-: A similar compound with a chloro substituent instead of a fluoro group.
4-Biphenylhydracrylic acid, 4’-methyl-beta-isopropyl-: A similar compound with a methyl substituent instead of a fluoro group.
Uniqueness
4-Biphenylhydracrylic acid, 4’-fluoro-beta-isopropyl-, (+)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the fluoro group can enhance its stability and influence its interactions with biological targets.
Propiedades
Número CAS |
95832-07-8 |
|---|---|
Fórmula molecular |
C18H19FO3 |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
3-[4-(4-fluorophenyl)phenyl]-3-hydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C18H19FO3/c1-12(2)18(22,11-17(20)21)15-7-3-13(4-8-15)14-5-9-16(19)10-6-14/h3-10,12,22H,11H2,1-2H3,(H,20,21) |
Clave InChI |
NMFHEHRYTRSFNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC(=O)O)(C1=CC=C(C=C1)C2=CC=C(C=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


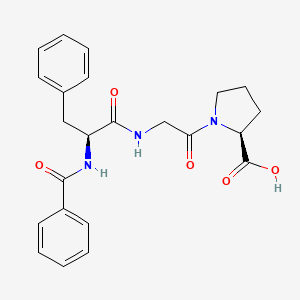
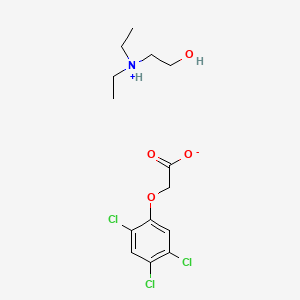
![Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13799234.png)
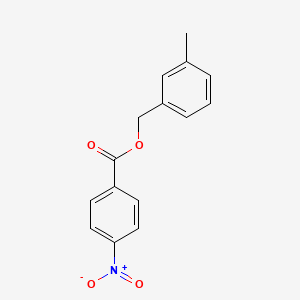
![1H-Pyrazolo[3,4-g]isoquinoline,3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-6-methyl-,cis-(9CI)](/img/structure/B13799243.png)
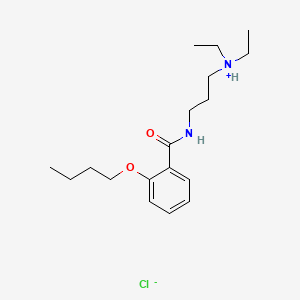
![benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate](/img/structure/B13799250.png)
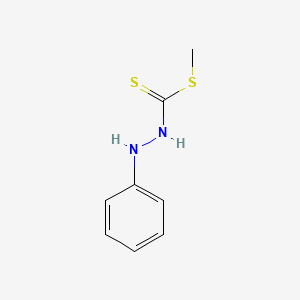
![5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13799268.png)
![2-amino-4-(1-methylpyrrol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13799277.png)
